molecular formula C16H15N3O2S B2980605 3,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide CAS No. 1787879-10-0

3,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide

Cat. No.: B2980605
CAS No.: 1787879-10-0
M. Wt: 313.38
InChI Key: UQJSFTDNEMWSDT-UHFFFAOYSA-N
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Description

The compound “3,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical compounds . These include an isoxazole ring, a carboxamide group, a pyridine ring, and a thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The presence of the isoxazole, pyridine, and thiophene rings would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, potentially affecting its solubility and permeability .

Scientific Research Applications

Heterocyclic Synthesis

3,5-dimethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide and its derivatives play a significant role in the field of heterocyclic synthesis. For instance, the synthesis of new pyrazole, pyridine, and pyrimidine derivatives involves key intermediates related to isoxazole compounds. These derivatives are characterized by various spectral data including IR, 13C-NMR, 1H-NMR, and MS, demonstrating their complex chemical structures and potential applications in diverse chemical reactions (Fadda, Etman, El-Seidy, & Elattar, 2012).

Large-Scale Synthesis and Catalysis

In pharmaceutical research, the scalability of synthesis processes involving isoxazole derivatives is crucial. A study on the large-scale synthesis of a VEGFR inhibitor highlights the development of new routes to synthesize key components of isoxazole compounds. These developments include a two-step thiophenol alkylation/cyclization protocol and a stepwise imidazole synthesis, which are essential for efficient manufacturing (Scott, Neville, Urbina, Camp, & Stanković, 2006).

Anticancer and Antimicrobial Properties

Isoxazole derivatives exhibit potential in pharmacological research, particularly in the exploration of anticancer and antimicrobial agents. For example, the synthesis and biological evaluation of certain new pyridines, isoxazoles, and isoxazolopyridazines bearing a 1,2,3-triazole moiety have shown promising results against hepatic cancer and microbial agents (Hassan, Rashdan, Nabil, & Elnagar, 2019).

Cytotoxic Heterocyclic Compounds

Isoxazole-based compounds are also utilized in the synthesis of cytotoxic heterocyclic compounds, which could have implications in cancer treatment. The preparation of pyridine, pyrimidine, pyrazole, and isoxazole derivatives bearing certain substituents has led to compounds that exhibit growth inhibitory effects toward various cell lines, highlighting their potential in cancer research (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Synthesis of Novel Heterocyclic Compounds

The role of isoxazole compounds extends to the synthesis of novel heterocyclic compounds. For example, the utilization of a propenone derivative in synthesizing new heterocyclic compounds illustrates the versatility of these molecules in creating diverse chemical structures with potential pharmaceutical applications (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its physical and chemical properties for potential therapeutic applications .

Properties

IUPAC Name

3,5-dimethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-15(11(2)21-19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-22-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJSFTDNEMWSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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